molecular formula C19H15N5O2S B11009842 N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)benzamide

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)benzamide

Cat. No.: B11009842
M. Wt: 377.4 g/mol
InChI Key: UQXZVYVKFJQAHS-UHFFFAOYSA-N
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Description

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)benzamide is a heterocyclic compound featuring a benzamide core linked to a 4,5-dimethylthiazol-2(3H)-ylidene moiety and a 4-oxo-1,2,3-benzotriazin-3(4H)-yl group.

Properties

Molecular Formula

C19H15N5O2S

Molecular Weight

377.4 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)benzamide

InChI

InChI=1S/C19H15N5O2S/c1-11-12(2)27-19(20-11)21-17(25)13-7-9-14(10-8-13)24-18(26)15-5-3-4-6-16(15)22-23-24/h3-10H,1-2H3,(H,20,21,25)

InChI Key

UQXZVYVKFJQAHS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4N=N3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)benzamide typically involves the condensation of 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)benzoic acid with 4,5-dimethylthiazole-2-amine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography would be employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzotriazine moiety can be reduced using reducing agents such as sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the benzamide moiety, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Electrophilic reagents like bromine in chloroform at room temperature.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzotriazine moiety may participate in hydrogen bonding or π-π interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs, such as thiadiazol-2-ylidene derivatives (e.g., 4g and 4h from Molecules [2011, 16, 10420–10432]), share core similarities but exhibit distinct substituents and ring systems. Below is a detailed comparison:

Structural Differences

  • Core Heterocycle: The target compound contains a thiazole ring, while analogs 4g and 4h feature a 1,3,4-thiadiazole ring.
  • Substituents: The target compound’s benzotriazinone group contrasts with the 3-dimethylamino-acryloyl substituent in 4g and 4h. The acryloyl group may enhance electron-withdrawing effects, whereas the benzotriazinone could influence solubility and redox properties. The 3-methylphenyl (4g) and 3-chlorophenyl (4h) substituents in analogs differ from the target’s 4,5-dimethylthiazole and benzamide groups, affecting steric bulk and electronic profiles.

Physicochemical Properties

Data from 4g and 4h provide insights into analogous compounds (Table 1):

Property Target Compound 4g 4h
Molecular Formula C₂₁H₁₈N₄O₂S² (hypothetical*) C₂₁H₂₀N₄O₂S C₂₀H₁₇ClN₄O₂S
Molecular Weight (g/mol) 422.5 (estimated) 392.48 412.89
Melting Point (°C) Not reported 200 Not reported
IR Peaks (cm⁻¹) Not available 1690 (C=O), 1638 (C=O) Similar to 4g (exact values not given)
Synthesis Yield (%) Not reported 82 Not reported

Functional Group Analysis

  • Carbonyl Groups: Both the target and analogs exhibit dual carbonyl groups (benzamide and acryloyl/benzotriazinone). IR spectra for 4g confirm strong C=O stretches at 1690 cm⁻¹ and 1638 cm⁻¹, suggesting similar electron delocalization in the target .

Elemental Analysis

For 4g , experimental C, H, and N values (64.15%, 5.01%, 14.10%) align closely with theoretical calculations (64.27%, 5.14%, 14.27%), indicating high purity . Similar rigor in synthesis could be inferred for the target compound.

Research Findings and Implications

  • Synthetic Feasibility : The 82% yield for 4g highlights efficient condensation strategies for analogous heterocycles, which could be adapted for the target compound’s synthesis .
  • Spectroscopic Trends: Strong IR carbonyl signals in analogs suggest the target’s benzamide and benzotriazinone groups would produce detectable C=O stretches, aiding characterization.

Biological Activity

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)benzamide is a complex organic compound that integrates thiazole and benzotriazine moieties. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C13H13N5O2S2\text{C}_{13}\text{H}_{13}\text{N}_5\text{O}_2\text{S}_2, with a molecular weight of approximately 301.39 g/mol. The presence of functional groups such as thiazole and benzotriazine suggests diverse pharmacological properties.

PropertyValue
Molecular FormulaC₁₃H₁₃N₅O₂S₂
Molecular Weight301.39 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial effects. In particular:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.
  • Methodology : The antimicrobial activity was assessed using the two-fold serial dilution technique.

Table 1 summarizes the antimicrobial efficacy of the compound against various bacterial strains:

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Bacillus subtilis1816

These results suggest that the compound may be effective against common bacterial pathogens.

Anti-inflammatory Activity

The compound's anti-inflammatory potential has also been explored. Studies indicate that it may inhibit pro-inflammatory cytokines such as IL-6 and TNF-α.

Case Study :
A study evaluated the effect of the compound on inflammation in a murine model. The findings indicated a significant reduction in inflammation markers when treated with varying doses of the compound over a period of two weeks.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to bacterial cell wall synthesis.
  • Cytokine Modulation : It appears to modulate cytokine release in inflammatory pathways.

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